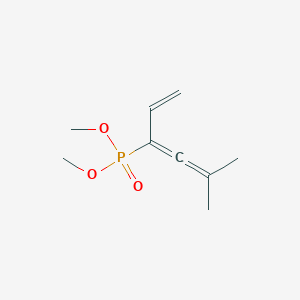
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a conjugated triene system
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate can be synthesized through a series of organic reactions. One common method involves the [2,3]-sigmatropic rearrangement of alkenynyl phosphinites. This reaction is typically initiated by the reaction of 2-methylhex-5-en-3-yn-2-ol with diphenylchlorophosphine, forming the intermediate alkenynyl phosphinite, which then undergoes rearrangement to yield the desired phosphonate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate undergoes various types of chemical reactions, including:
Electrophilic Addition Reactions: The conjugated triene system can participate in electrophilic addition reactions, forming cyclized products.
Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions, reacting with dienophiles to form cycloadducts.
Common Reagents and Conditions
Electrophilic Reagents: Common electrophilic reagents include halogens and acids, which add to the double bonds of the triene system.
Dienophiles: In Diels-Alder reactions, common dienophiles include maleic anhydride and substituted maleimides.
Major Products
Cyclized Products: Electrophilic addition reactions often result in the formation of heterocyclic compounds.
Cycloadducts: Diels-Alder reactions yield cycloadducts with exocyclic double bonds.
Scientific Research Applications
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: Its reactivity and structural characteristics allow it to be used in studies of enzyme mechanisms and other biological processes.
Mechanism of Action
The mechanism of action of Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate involves its reactivity with various electrophiles and nucleophiles. The conjugated triene system allows for multiple reaction pathways, including cyclization and addition reactions. The phosphonate group can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Diphenyl 5-methylhexa-1,3,4-trien-3-yl phosphine oxide: Similar in structure but contains a phosphine oxide group instead of a phosphonate group.
Vinylallenyl phosphine oxides: These compounds have similar conjugated systems and reactivity profiles.
Uniqueness
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate is unique due to its specific combination of a conjugated triene system and a phosphonate group.
Properties
CAS No. |
72508-62-4 |
|---|---|
Molecular Formula |
C9H15O3P |
Molecular Weight |
202.19 g/mol |
InChI |
InChI=1S/C9H15O3P/c1-6-9(7-8(2)3)13(10,11-4)12-5/h6H,1H2,2-5H3 |
InChI Key |
WSBNSBKNWZQDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C(C=C)P(=O)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


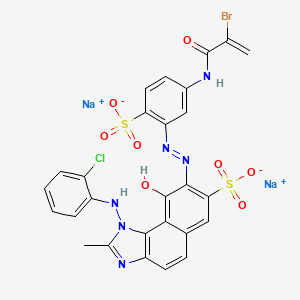
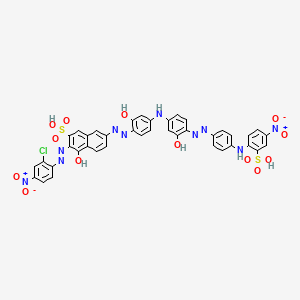
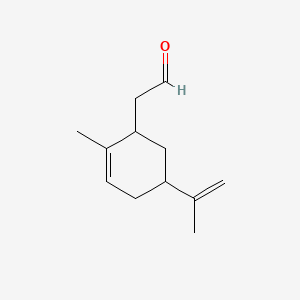

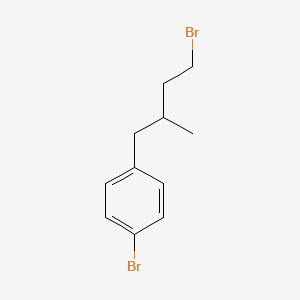
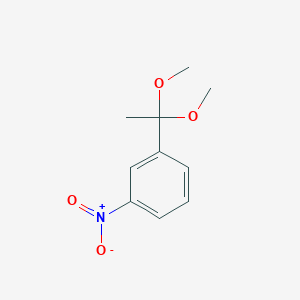
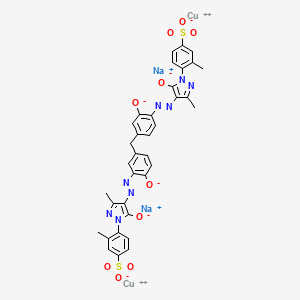

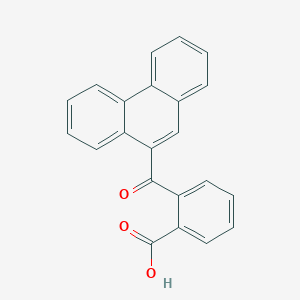
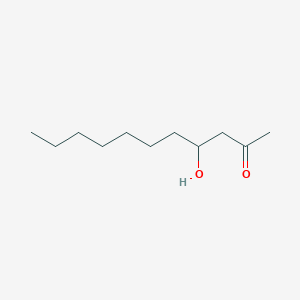
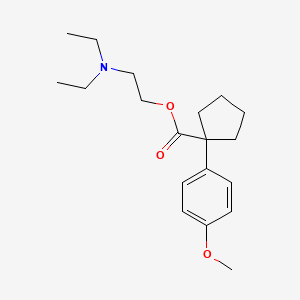
![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)


